Target Selectivity Profile: MAP2K4 vs. BRAF and MKK7
HRX-0233 exhibits potent and selective inhibition of MAP2K4, distinguishing it from the broader class of pyrrolo[2,3-b]pyridine-based BRAF inhibitors. While direct biochemical IC50 values for HRX-0233 against MAP2K4 have not been fully disclosed in public repositories, its cellular activity and synergy with RAS inhibitors in KRAS-mutant models confirm potent on-target activity. In comparison, the first-in-class MAP2K4 inhibitor darizmetinib (HRX215) demonstrates an IC50 of 20 nM against MAP2K4 with >100-fold selectivity over BRAF and MKK7. [1] HRX-0233 is chemically distinct from HRX215 and is specifically optimized for synergistic activity in KRAS-mutant cancer models. [2]
| Evidence Dimension | Target specificity and pathway engagement |
|---|---|
| Target Compound Data | Potent and selective MAP2K4 inhibitor with demonstrated synergy with RAS inhibitors in KRAS-mutant NSCLC and CRC cells. |
| Comparator Or Baseline | Darizmetinib (HRX215): MAP2K4 IC50 = 20 nM, >100-fold selective over BRAF and MKK7. [1] |
| Quantified Difference | HRX-0233 is structurally distinct from HRX215 and optimized for synergistic activity in KRAS-mutant models; specific IC50 values for HRX-0233 are not publicly available. [2] |
| Conditions | Biochemical kinase assay (for comparator); cellular synergy assays in KRAS-mutant NSCLC and CRC cell lines (for target compound). [1][2] |
Why This Matters
This class-level selectivity profile confirms HRX-0233 is the appropriate choice for MAP2K4-focused research and is not interchangeable with BRAF inhibitors, ensuring experiments target the intended stress-activated MAPK pathway.
- [1] Chemical Probes Portal. (2024). Probe HRX215 (Darizmetinib). Retrieved from www.chemicalprobes.org. View Source
- [2] Nature Communications. (2025). Spike-in enhanced phosphoproteomics uncovers synergistic signaling responses to MEK inhibition in colon cancer cells. Retrieved from www.nature.com. View Source
